molecular formula C38H38O16 B1677697 Phomoxanthone A CAS No. 359844-69-2

Phomoxanthone A

Cat. No.: B1677697
CAS No.: 359844-69-2
M. Wt: 750.7 g/mol
InChI Key: ZCLZNQUALWMDDN-ACMZUNAXSA-N
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Description

Phomoxanthone A is a naturally occurring xanthone dimer isolated from the endophytic fungus Phomopsis species. It is known for its potent biological activities, including antimicrobial, antimalarial, and cytotoxic properties. The compound is characterized by its unique structure, consisting of two tetrahydroxanthone units linked symmetrically at the C-4,4’ positions. This structural arrangement contributes to its distinct chemical and biological properties .

Biochemical Analysis

Biochemical Properties

Phomoxanthone A has been shown to interact with various biomolecules. One of the major targets of this compound in mitochondria cell lysates is carbamoyl-phosphate synthase 1 . This interaction provides detailed insights into the ligand/target interaction sites by molecular docking .

Cellular Effects

This compound has a significant impact on cellular processes. It elicits a strong release of Ca2+ from the mitochondria but not from the ER . In addition, this compound depolarizes the mitochondria similarly to protonophoric uncouplers such as CCCP, yet unlike these, it does not increase but rather inhibits cellular respiration and electron transport chain activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It weakens cellular respiration and electron transport chain activity by causing a rapid breakup of the mitochondrial assembly . This process is independent of the mitochondrial fission and fusion regulators DRP1 and OPA1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the respiration-dependent mitochondrial network structure rapidly collapses into fragments upon this compound treatment .

Metabolic Pathways

It is known that this compound weakens cellular respiration and electron transport chain activity, indicating its involvement in these metabolic processes .

Transport and Distribution

This compound is known to affect the mitochondria , suggesting that it is transported to and distributed within these organelles. The specific transporters or binding proteins that it interacts with are not yet identified.

Subcellular Localization

This compound is localized in the mitochondria . It induces rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact . This suggests that this compound may be targeted to specific compartments within the mitochondria.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phomoxanthone A can be synthesized through various synthetic routes, primarily involving the dimerization of tetrahydroxanthone units. The synthesis typically involves the following steps:

    Formation of Tetrahydroxanthone Units: The initial step involves the synthesis of tetrahydroxanthone units through cyclization reactions of appropriate precursors.

    Dimerization: The tetrahydroxanthone units are then dimerized under specific reaction conditions to form the xanthone dimer. This step often requires the use of catalysts and controlled reaction environments to ensure the correct linkage at the C-4,4’ positions.

    Acetylation: The final step involves the acetylation of hydroxy groups to form the diacetylated product, this compound

Industrial Production Methods: Industrial production of this compound involves the cultivation of the endophytic fungus Phomopsis species under controlled conditions. The fungus is grown in large-scale fermentation tanks, and the compound is extracted from the fungal biomass using solvent extraction methods. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Phomoxanthone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phomoxanthone A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying xanthone dimerization and related chemical reactions.

    Biology: Investigated for its antimicrobial and antimalarial activities.

    Medicine: Explored for its cytotoxic properties against cancer cells.

Comparison with Similar Compounds

Phomoxanthone A is structurally similar to other xanthone dimers, including:

Uniqueness: this compound is unique due to its specific dimer linkage at the C-4,4’ positions and its potent biological activities. Its ability to induce non-canonical mitochondrial fission sets it apart from other similar compounds .

Properties

IUPAC Name

[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLZNQUALWMDDN-ACMZUNAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401098707
Record name Phomoxanthone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359844-69-2
Record name Phomoxanthone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological target of Phomoxanthone A?

A1: Research suggests that this compound targets ATP synthase [], a crucial enzyme involved in cellular energy production within mitochondria. It also interacts with carbamoyl-phosphate synthase 1, another mitochondrial enzyme involved in ammonia detoxification [].

Q2: How does this compound impact ATP synthase activity?

A2: Studies show that this compound inhibits ATP synthase activity, with a reported 60% inhibition at a concentration of 260 μM []. This inhibition likely disrupts cellular energy production, contributing to its cytotoxic effects.

Q3: Does this compound affect other cellular processes?

A3: Yes, this compound has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines [, , ]. It also exhibits immunostimulatory activity, activating immune cells such as T lymphocytes, NK cells, and macrophages [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound is a dimeric xanthone with the molecular formula C30H22O12 and a molecular weight of 574.5 g/mol [].

Q5: What spectroscopic data is available to characterize this compound?

A5: The structure of this compound has been elucidated using a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, mass spectrometry, and X-ray crystallography [, , , ].

Q6: How do structural modifications of this compound affect its activity?

A6: Studies indicate that the position of the biaryl linkage and the presence of acetyl groups are crucial for this compound's biological activity []. For example, derivatives lacking the acetyl groups exhibited reduced potency [].

Q7: Are there any specific structural features that contribute to this compound's interaction with ATP synthase?

A7: While the precise binding site and interactions with ATP synthase remain to be fully elucidated, ongoing research is investigating the structural features crucial for this interaction and its inhibitory effect.

Q8: What types of in vitro assays have been used to study this compound's activity?

A8: Various in vitro assays, including cytotoxicity assays against cancer cell lines, apoptosis assays, and immune cell activation assays, have been employed to investigate this compound's biological activities [, , ].

Q9: Has this compound shown efficacy in any in vivo models?

A9: While in vivo studies on this compound are ongoing, preliminary research suggests potential anticancer activity in animal models. For instance, 12-O-deacetyl-phomoxanthone A, a derivative of this compound, has shown promising results in inhibiting ovarian tumor growth and metastasis [].

Q10: Have any computational studies been performed on this compound?

A10: Yes, computational studies, including molecular docking and electronic circular dichroism (ECD) calculations, have been utilized to understand this compound's interactions with its targets and to determine its absolute configuration [, , , ].

Q11: Has this compound's potential for drug resistance been investigated?

A11: While this compound demonstrates potent activity against some cisplatin-resistant cancer cells [, ], comprehensive investigations into potential resistance mechanisms are still underway.

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